Cholesterol-13C2

Description

Significance of Stable Isotope Labeling in Advanced Metabolic Studies.

Stable isotope labeling is a foundational technique in modern metabolic research, allowing for the in-depth study of the metabolism of lipids and lipoproteins in living organisms, including humans. nih.govbioscientifica.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving children and pregnant women. nih.govbioscientifica.com This safety profile permits repeated studies on the same subjects, providing valuable longitudinal data. nih.gov The use of stable isotope tracers, such as those labeled with carbon-13 (¹³C), has become indispensable for measuring critical metabolic processes like fatty acid flux, hepatic fatty acid synthesis, cholesterol absorption and synthesis, and lipoprotein metabolism. nih.govbioscientifica.com

The core principle of stable isotope labeling involves introducing a molecule containing a heavy isotope into a biological system. ontosight.ai This "labeled" molecule, or tracer, is chemically identical to its natural counterpart but can be distinguished by its slightly higher mass. ahajournals.org Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the tracer and its metabolic products in biological samples. bioscientifica.comontosight.ai This allows researchers to follow the precise metabolic fate of the compound of interest, providing a dynamic picture of metabolic pathways that cannot be obtained from simply measuring the concentrations of substances in a blood sample. bioscientifica.com For instance, ¹³C-labeled compounds are frequently used to trace metabolic pathways and distribution within biological systems. ontosight.ai The development of these methods, often building on earlier techniques that used radioactive tracers, has significantly enhanced our understanding of the mechanisms underlying metabolic health and disease. bioscientifica.comahajournals.org

Role of Cholesterol-3,4-13C2 as a Molecular Probe in Biochemical Investigations.

Cholesterol-3,4-13C2 serves as a specialized molecular probe in a variety of biochemical and medical research applications. moleculardepot.comisotope.com By having two ¹³C atoms at specific positions, it acts as an ideal internal standard for the quantification of cholesterol in biological samples using highly sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This specific labeling provides a distinct mass shift of M+2, allowing for clear differentiation from the unlabeled cholesterol naturally present in the system.

The primary application of Cholesterol-3,4-13C2 is in tracing the metabolic pathways of cholesterol. moleculardepot.comontosight.ai Researchers can introduce this labeled cholesterol into a biological system and then track its absorption, transport, storage, and conversion into other essential molecules like bile acids and steroid hormones. ontosight.aicaymanchem.com This provides invaluable insights into cholesterol homeostasis and its dysregulation in various diseases, including atherosclerosis, fatty liver disease, and diabetes. caymanchem.com For example, studies using ¹³C-labeled cholesterol can help elucidate how different dietary components influence cholesterol metabolism. ontosight.ai The ability to trace the labeled carbons provides a detailed understanding of the complex interactions and transformations that cholesterol undergoes within the body. ontosight.aiacs.org

Detailed Research Findings

Research utilizing Cholesterol-3,4-13C2 and other stable isotope-labeled cholesterol analogs has yielded significant findings in the field of lipid metabolism. These studies often employ mass spectrometry to track the enrichment of the isotope in various biological pools. bioscientifica.com

Key Research Applications of ¹³C-Labeled Cholesterol:

Cholesterol Absorption Studies: The dual-isotope method, which can involve an oral dose of one isotopically labeled cholesterol (e.g., with deuterium) and an intravenous injection of another (e.g., ¹³C-labeled), is used to measure cholesterol absorption from the diet. bioscientifica.com Simpler, single-isotope approaches using oral ¹³C-cholesterol have also been validated and show a strong correlation with traditional methods, offering a less invasive alternative. canada.ca

Cholesterol Synthesis and Catabolism: Labeled cholesterol tracers are instrumental in studying de novo cholesterol synthesis and its subsequent breakdown into bile acids. bioscientifica.commdpi.com This helps in understanding the regulation of the two primary pathways of bile acid synthesis, the "classical" and "alternative" pathways. mdpi.com

Lipoprotein Kinetics: By tracing the appearance of labeled cholesterol in different lipoprotein fractions (e.g., LDL, HDL), researchers can determine the rates of lipoprotein production, transfer, and clearance, providing a dynamic view of lipid transport. nih.govbioscientifica.com

Protein-Cholesterol Interactions: Advanced techniques like solid-state NMR, combined with ¹³C-labeling of cholesterol, can provide atomic-level details about the binding interfaces between cholesterol and membrane proteins. mit.edu This is crucial for understanding how cholesterol modulates the function of important proteins. mit.edumedchemexpress.com

The data below summarizes the properties of Cholesterol-3,4-13C2 and its common applications in research.

Table 1: Properties and Applications of Cholesterol-3,4-13C2

| Property | Value/Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₂₅[¹³C]₂H₄₆O | caymanchem.com |

| Molecular Weight | 388.64 g/mol | isotope.com |

| CAS Number | 78887-48-6 | isotope.comcaymanchem.com |

| Isotopic Purity | 99 atom % ¹³C | |

| Mass Shift | M+2 | |

| Physical Form | Solid / Powder | moleculardepot.com |

| Primary Applications | Internal standard for GC/LC-MS, metabolic research, lipidomics, clinical mass spectrometry, biomolecular NMR. | isotope.comcaymanchem.com |

| Storage Temperature | -20°C | moleculardepot.com |

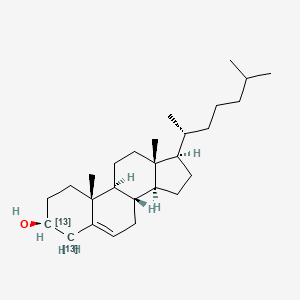

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-WKKCFSIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486648 | |

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-48-6 | |

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of Cholesterol 3,4 13c2

Historical Development of ¹³C-Labeled Steroid Synthesis

Two general strategies have historically dominated the field: partial synthesis and total synthesis. nih.gov Partial synthesis involves modifying a readily available natural steroid, replacing a section of its carbon skeleton with a ¹³C-labeled synthon. Total synthesis, a more formidable challenge, involves constructing the entire steroid molecule from simpler, labeled precursors. nih.govlibretexts.org Early examples from the 1950s demonstrated the feasibility of introducing isotopic carbon into the steroid framework, laying the groundwork for more sophisticated methods. acs.org These foundational techniques paved the way for the development of methods to create specifically labeled compounds like Cholesterol-3,4-¹³C₂, enabling precise tracking of metabolic pathways. nih.gov

Contemporary Synthetic Routes for Cholesterol-3,4-¹³C₂ Production

Modern organic synthesis provides several reliable pathways for the production of Cholesterol-3,4-¹³C₂. These methods are designed to control the regiochemistry of the isotopic labeling, ensuring that the ¹³C atoms are incorporated specifically at the C-3 and C-4 positions of the A-ring.

Strategies Involving A-Ring Enollactones and Acetyl Chloride Condensation

A key strategy for synthesizing 3,4-¹³C₂-labeled steroids involves the use of A-ring enollactones derived from a suitable steroid precursor. nih.govcapes.gov.br This method utilizes the reactivity of the enollactone to introduce a two-carbon labeled fragment.

The general process can be summarized as follows:

Formation of the Enollactone: The synthesis begins with a 4-en-3-one steroid, such as 4-cholesten-3-one (B1668897). This starting material is converted into an A-ring enollactone. nih.govcapes.gov.br

Condensation with Labeled Acetyl Chloride: The crucial labeling step involves the condensation of the enollactone with doubly labeled [1,2-¹³C₂]acetyl chloride. This reaction forms a key intermediate where the labeled carbons are poised to become C-3 and C-4 of the new A-ring. nih.govcapes.gov.br

Cyclization: The intermediate is then induced to cyclize, typically through acid or base catalysis. This step reconstructs the A-ring, now incorporating the ¹³C labels, to yield [3,4-¹³C₂]4-cholesten-3-one. nih.govcapes.gov.br

Final Conversion to Cholesterol: The resulting labeled 4-cholesten-3-one is then converted to [3,4-¹³C₂]cholesterol. A common method for this final step is the reduction of its corresponding trimethylsilyl (B98337) enol ether. nih.govcapes.gov.br

This synthetic approach has been successfully applied not only to cholesterol but also to the synthesis of other important [3,4-¹³C₂]-labeled steroids, including testosterone (B1683101) and estradiol. nih.gov

Multi-Step Approaches via Ring Opening Oxidation and Subsequent Carbon Ring Reconstruction

An alternative and effective methodology for producing Cholesterol-3,4-¹³C₂ involves a sequence of ring-opening, labeling, and ring-reconstruction reactions. xml-journal.netrsc.org This route also starts with 4-cholesten-3-one but follows a distinct synthetic path.

A recently reported synthesis outlines the following key transformations: xml-journal.net

Ring Opening Oxidation: The A-ring of 4-cholesten-3-one is cleaved through an oxidation reaction. Using a combination of potassium permanganate (B83412) and sodium periodate (B1199274) as oxidants, the ring is opened to form a carboxylic acid intermediate. xml-journal.net

Ring Closure: This intermediate is then reacted under heat and reflux to produce a ring-closure carbonyl intermediate. xml-journal.net

Acetylation with Labeled Synthon: The isotopic label is introduced by reacting the ring-closure carbonyl intermediate with a labeled acetylating agent, such as phenyl acetate-1,2-¹³C₂, in the presence of a catalyst like sodium hydride. This forms an acetylation-labeled intermediate. xml-journal.net

Carbon Ring Reconstruction: The final stages involve a sequence of reactions—carbon ring reconstruction, esterification, and reduction—starting from the labeled intermediate to yield the target molecule, Cholesterol-3,4-¹³C₂. xml-journal.net

Characterization of Isotopic Purity and Abundance in Synthesized Cholesterol-3,4-¹³C₂

Following synthesis, rigorous analytical characterization is essential to confirm the structural integrity, chemical purity, and isotopic enrichment of Cholesterol-3,4-¹³C₂. A combination of chromatographic and spectroscopic techniques is employed for this purpose. xml-journal.netnih.govacs.org

Key Analytical Methods:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the chemical purity of the final product, separating it from any unreacted starting materials or byproducts. xml-journal.netnih.gov A chemical purity of greater than 96-98% is often reported for synthetically prepared Cholesterol-3,4-¹³C₂. xml-journal.netisotope.com

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for determining isotopic enrichment. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to analyze the mass isotopomer distribution. acs.orgnih.govphysiology.org The mass spectrum of Cholesterol-3,4-¹³C₂ will show a molecular ion peak shifted by +2 mass units (M+2) compared to the unlabeled compound, confirming the incorporation of two ¹³C atoms. sigmaaldrich.com Isotope Ratio Monitoring GC/MS (irm-GC/MS) can provide highly precise measurements of the ¹³C abundance. nih.govacs.org For Cholesterol-3,4-¹³C₂, an isotopic abundance of higher than 98% (atom ¹³C) has been achieved. xml-journal.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful, non-destructive technique that provides definitive confirmation of the label's position. nih.gov The spectrum for Cholesterol-3,4-¹³C₂ will show enhanced signals corresponding specifically to the C-3 and C-4 carbons, verifying the regiochemistry of the labeling.

The table below summarizes typical characterization data for commercially available or synthetically produced Cholesterol-3,4-¹³C₂.

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Chemical Purity | >96% (HPLC) | xml-journal.net |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Abundance | >98% (atom ¹³C) | xml-journal.net |

| Mass Shift | M+2 | sigmaaldrich.com |

| Confirmation Techniques | MS, NMR, HPLC | xml-journal.net |

These analytical methods collectively ensure that the synthesized Cholesterol-3,4-¹³C₂ meets the high standards of purity and isotopic enrichment required for its use as an internal standard in clinical mass spectrometry and as a tracer in metabolic studies. xml-journal.netisotope.com

Advanced Analytical Techniques for Cholesterol 3,4 13c2 Detection and Quantification

Mass Spectrometry-Based Methods in Quantitative Lipidomics.

Mass spectrometry stands as the cornerstone for the quantitative analysis of lipids, including Cholesterol-3,4-13C2. Its ability to differentiate molecules based on their mass-to-charge ratio makes it exceptionally suited for isotope analysis. In the field of lipidomics, mass spectrometry-based methods provide unparalleled detail and accuracy for the quantification of individual lipid species.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of Cholesterol-3,4-13C2. publicationslist.orgnih.gov These methods combine the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. publicationslist.org LC-MS allows for the separation of cholesterol from other lipids and matrix components prior to detection, reducing ion suppression and improving quantification accuracy. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by subjecting a specific precursor ion to fragmentation and then detecting a characteristic product ion. researchgate.net

A notable application of LC-MS/MS is in the study of cholesterol uptake by cells. For instance, a method using LC coupled with atmospheric pressure chemical ionization (APCI)-MS/MS was developed to quantify the uptake of Cholesterol-3,4-13C2 in Caco-2 human intestine cells. researchgate.netpublicationslist.orgnih.gov This approach demonstrated high selectivity and sensitivity for determining cellular cholesterol levels. researchgate.netebi.ac.uk

Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) are two widely used scan modes in mass spectrometry for targeted quantification.

Selected Reaction Monitoring (SRM) , typically performed on a triple quadrupole mass spectrometer, offers high selectivity and sensitivity. researchgate.net In the analysis of Cholesterol-3,4-13C2, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. publicationslist.org For example, in an LC/APCI-MS/MS method, the transition of the dehydrated Cholesterol-3,4-13C2 molecule ([M+H–H2O]+) at m/z 371 to a fragment ion at m/z 149 has been used for quantification. publicationslist.orgamazonaws.com This is in contrast to endogenous cholesterol, which shows a transition from m/z 369 to m/z 147. publicationslist.org The high specificity of SRM allows for accurate quantification even in complex biological samples. researchgate.net

Selected Ion Monitoring (SIM) is a less specific but still effective technique where the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest. In the context of Cholesterol-3,4-13C2 analysis, SIM has been employed in gas chromatography-mass spectrometry (GC-MS) by monitoring the ion at m/z 388.4, which corresponds to the labeled cholesterol, while m/z 386.4 is used for unlabeled cholesterol. nih.gov While useful, LC-MS/MS with SRM is generally considered to provide greater selectivity and sensitivity compared to LC-MS with SIM. researchgate.netebi.ac.uk

| Technique | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Ion (m/z) | Reference |

|---|---|---|---|---|---|

| LC/APCI-MS/MS | SRM | 371 ([M+H–H2O]+) | 149 | N/A | publicationslist.org |

| GC-MS | SIM | N/A | N/A | 388.4 | nih.gov |

Cholesterol-3,4-13C2 is frequently used as an internal standard for the quantification of endogenous cholesterol and other sterols in various biological samples. caymanchem.compublicationslist.orgnih.gov As an isotopically labeled analog, it exhibits nearly identical chemical and physical properties to the unlabeled analyte, including extraction efficiency, chromatographic retention time, and ionization response. publicationslist.org This co-elution and similar behavior during sample preparation and analysis allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. publicationslist.orgnih.gov

In one study, Cholesterol-3,4-13C2 was used as an internal standard to quantify seven different sterols in silkworm larval tissues using HPLC/APCI-MS/MS with SRM. researchgate.net Another study utilized it to quantify free cholesterol in microdissected senile plaques from Alzheimer's disease brain tissue. nih.gov The addition of a known amount of Cholesterol-3,4-13C2 allows for the creation of a calibration curve and the precise determination of the concentration of the unlabeled cholesterol. nih.gov

Application of Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) for Cholesterol-3,4-13C2.

Gas Chromatography-Mass Spectrometry (GC-MS) in Cholesterol-3,4-13C2 Analysis.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of Cholesterol-3,4-13C2. publicationslist.orgnih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before being introduced into the mass spectrometer. For cholesterol analysis, a derivatization step, often to form trimethylsilyl (B98337) (TMS) ethers, is typically required to increase volatility and improve chromatographic performance. nih.gov

GC-MS has been proposed as a definitive method for serum cholesterol determination using [3,4-13C]cholesterol as an internal standard. nih.gov This method demonstrated high reproducibility with a coefficient of variation of less than 0.5%. nih.gov The high resolving power of capillary GC columns allows for the separation of cholesterol from other sterols, ensuring the specificity of the measurement. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Precise Cholesterol Quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds and is considered a reference method for cholesterol measurement. nih.govnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as Cholesterol-3,4-13C2, to a sample. nih.govnih.gov After allowing the labeled standard to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry. nih.gov The ratio of the signal from the unlabeled analyte to the labeled standard is measured, and from this ratio, the concentration of the unlabeled analyte can be precisely calculated. nih.gov

Both LC-MS and GC-MS can be used as the measurement platform for IDMS. nih.gov An ID/LC/MS method for serum cholesterol was developed where samples were equilibrated with Cholesterol-3,4-13C2, and after extraction and oxidation, the products were analyzed by tandem MS. nih.gov This method showed excellent accuracy, with results on certified reference materials agreeing within 1% of the certified values. nih.gov Similarly, GC-IDMS has been established as a reference measurement procedure for cholesterol by the Centers for Disease Control and Prevention (CDC). oup.com

| IDMS Method | Internal Standard | Key Finding | Reference |

|---|---|---|---|

| ID/LC/MS | [3,4-13C2]cholesterol | Results on certified reference materials agreed within 1% of certified values. Total measurement CV was 0.60%. | nih.gov |

| GC-IDMS | Isotopically enriched cholesterol analog | Mean percent bias from NIST's reference method was 0.5% for SRMs. Total %CVs were 0.61% and 0.73% for SRM 1951b levels I and II. | oup.com |

| GC/MS Isotope-Dilution | [3,4-13C]cholesterol | Highly reproducible with a CV of less than 0.5%. Mean values differed by 0.5% from the National Bureau of Standards method. | nih.gov |

On-line Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for High-Precision Isotopic Abundance Determination.

On-line Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a specialized technique that provides extremely precise measurements of isotope ratios. nih.govresearchgate.net In this method, compounds eluting from the GC column are combusted online to convert them into simple gases, such as CO2. rug.nl This gas is then introduced into an isotope ratio mass spectrometer, which measures the ratio of the heavy isotope (e.g., 13C) to the light isotope (e.g., 12C) with very high precision. nih.govresearchgate.net

GC/C/IRMS has been evaluated for stable isotope studies of human cholesterol metabolism using [3,4-13C]cholesterol. nih.govresearchgate.net The technique was found to have a detection limit for [3,4-13C]cholesterol that was 15-fold lower than that of standard GC/MS. nih.govresearchgate.net In one study, after oral administration of 50 mg of [3,4-13C]cholesterol, the peak enrichment was 40 times the detection limit and could be monitored for 40-50 days, demonstrating the high sensitivity of the method for long-term metabolic studies. nih.govresearchgate.net This high precision makes GC/C/IRMS a powerful tool for studies where subtle changes in isotopic enrichment need to be accurately measured. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stable Isotope Tracing of Cholesterol-3,4-13C2

The fundamental principle of using NMR to detect Cholesterol-3,4-¹³C₂ lies in the magnetic properties of the ¹³C nucleus. When placed in a strong magnetic field, ¹³C nuclei absorb and re-emit electromagnetic radiation at a characteristic frequency (Larmor frequency). magritek.com The exact frequency is highly sensitive to the local electronic environment, resulting in a spectrum of signals known as chemical shifts, which are indicative of the carbon atom's position in the molecule. pdx.eduresearchgate.net For Cholesterol-3,4-¹³C₂, the carbon atoms at positions C-3 and C-4 are enriched with the ¹³C isotope, leading to significantly enhanced signals at their specific chemical shifts compared to the low natural abundance (1.1%) of ¹³C in unlabeled cholesterol. magritek.comresearchgate.net

In tracing studies, cells or organisms are supplied with a ¹³C-labeled precursor, and the metabolic fate of the label is tracked over time. nih.govnih.gov Cholesterol-3,4-¹³C₂ can be used as an internal standard for quantification or as a tracer itself to study cholesterol metabolism, transport, and distribution in biological systems. nih.govcaymanchem.com The intensity of the specific ¹³C NMR signals corresponding to the C-3 and C-4 positions is directly proportional to the concentration of the labeled cholesterol, allowing for precise quantification. researchgate.net

Advanced NMR techniques, such as 2D NMR (e.g., HSQC, TOCSY) and solid-state NMR, provide even deeper insights. nih.govresearchgate.netrsc.org Solid-state NMR, for instance, has been used with triple ¹³C-labeled cholesterol (at positions 2, 3, and 4) to measure ¹³C–¹³C and ¹³C–¹H dipolar couplings. rsc.org These measurements reveal information about the average orientation and dynamics of cholesterol within lipid bilayers, which is crucial for understanding its role in membrane structure and function. rsc.org The synthesis of Cholesterol-3,4-¹³C₂ has been confirmed using NMR, ensuring the correct placement of the isotopic labels for these detailed analytical applications. xml-journal.netnih.gov

| NMR Technique | Application for Cholesterol-3,4-13C2 | Key Findings/Capabilities | Source |

|---|---|---|---|

| 1D ¹³C NMR | Detection and Quantification | Provides distinct, quantifiable signals for the enriched C-3 and C-4 positions. Signal intensity correlates with concentration. | magritek.comresearchgate.net |

| 2D NMR (e.g., HSQC) | Structural Verification & Isotopomer Analysis | Confirms the position of ¹³C labels by correlating them with attached protons. Allows for unambiguous assignment of signals in complex mixtures. | nih.govresearchgate.net |

| Solid-State NMR | Analysis of Molecular Orientation and Dynamics | Measures dipolar couplings in labeled cholesterol within membranes to determine its orientation and interaction with lipids. | rsc.org |

| Isotope Ratio Measurement by NMR (irm-NMR) | High-Precision Isotope Content Analysis | Enables the determination of position-specific ¹³C isotope contents with high precision, useful for authentication and metabolic studies. | researchgate.net |

Method Validation and Performance Characteristics for Cholesterol-3,4-13C2 Analytical Protocols

The use of Cholesterol-3,4-¹³C₂, particularly as an internal standard in isotope dilution mass spectrometry (IDMS), is central to achieving high accuracy and precision in cholesterol quantification. nih.govbipm.orgresearchgate.net To ensure that analytical methods provide reliable and reproducible results, they must undergo rigorous validation. This process assesses several key performance characteristics, including linearity, precision, accuracy, and detection/quantification limits. mdpi.comaip.orgresearchgate.net

Method validation confirms that an analytical procedure is suitable for its intended purpose. For quantifying cholesterol using Cholesterol-3,4-¹³C₂ as an internal standard, this involves establishing the relationship between the measured signal and the analyte concentration across a relevant range.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. mdpi.comaip.org Methods for cholesterol analysis frequently report r² values greater than 0.99, indicating excellent linearity. mdpi.comresearchgate.neteurekaselect.comscirp.org

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.comaip.org For cholesterol analysis, acceptable precision is often defined as an RSD below 15%, and below 20% at the lower limit of quantification (LLOQ). mdpi.com Many validated methods achieve even higher precision, with RSD values well below 5%. scirp.orgtdl.org

Accuracy refers to the closeness of a measured value to a standard or known true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the spiked amount that is detected is calculated. mdpi.comnih.gov For cholesterol quantification, recovery values are typically expected to be within a range of 90-110%. eurekaselect.comtdl.org

The table below summarizes the performance characteristics from various validated methods for cholesterol quantification, many of which employ stable isotope dilution techniques analogous to using Cholesterol-3,4-¹³C₂.

| Analytical Method | Linearity (r²) | Precision (%RSD/%CV) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|

| GC-FID | 0.995 | 0.92 - 2.69% | 93.24 - 100.56% | tdl.org |

| HPLC-ELSD | >0.99 | ≤5% | 90 - 110% | eurekaselect.com |

| HPLC-PAD / GC-MS | >0.998 | Good (not specified) | >99% | researchgate.net |

| GC-FID (modified) | ≥0.991 | <15% | Within acceptable limits | mdpi.com |

| GC / HPLC | GC: 0.9996, HPLC: 0.9984 | <3% | GC: 97.10%, HPLC: 93.33% | scirp.org |

The sensitivity of an analytical method is defined by its limits of detection and quantification.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (background noise) but not necessarily quantified with acceptable precision. arvojournals.org It is often calculated based on the signal-to-noise ratio (S/N), typically at S/N = 3. arvojournals.org

The Limit of Quantification (LOQ) , or Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. mdpi.comarvojournals.org The LOQ is crucial for ensuring reliable results for samples with low analyte levels and is often determined at a signal-to-noise ratio of 10. arvojournals.org

These limits are fundamental for establishing the applicable range of an analytical protocol. For cholesterol analysis, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) that utilize stable isotope standards like Cholesterol-3,4-¹³C₂ can achieve very low detection and quantification limits, enabling the analysis of trace amounts in complex biological matrices. nih.govresearchgate.net

The following table presents the LOD and LOQ values reported for various cholesterol determination methods.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| GC-MS | 0.04 mmol/L | Not Specified | nih.gov |

| HPLC/APCI-MS/MS | 0.26 pmol | 1.30 pmol | researchgate.net |

| GC-FID | 1.24 mg/100 g | 4.00 mg/100 g | tdl.org |

| GC / HPLC | GC: 0.001 mg/g, HPLC: 0.005 mg/g | GC: 0.003 mg/g, HPLC: 0.016 mg/g | scirp.org |

| DI/EI-MS | 3 ng | 8 ng | arvojournals.org |

| LC-HRMS | Not specified (nanomolar range) | Not specified (nanomolar range) | acs.org |

| Electrochemical Sensor | 0.15 mM | 0.49 mM | aip.org |

Applications of Cholesterol 3,4 13c2 in Metabolic Flux Analysis and Pathway Elucidation

Methodological Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.commdpi.com The core principle involves introducing a ¹³C-labeled substrate, such as Cholesterol-3,4-13C2, into a biological system and tracking the incorporation of the ¹³C atoms into various downstream metabolites. numberanalytics.comnumberanalytics.com By measuring the distribution of these heavy isotopes in the metabolic products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through different metabolic pathways. numberanalytics.comnumberanalytics.comnih.gov This approach provides a detailed, quantitative snapshot of cellular metabolism at the system level. sci-hub.se

The fundamental concept of MFA is that the isotopic labeling patterns of intracellular metabolites are directly determined by the metabolic fluxes. mdpi.com Therefore, by measuring these patterns, it is possible to infer the rates of the reactions that produced them. mdpi.com

Design of Stable Isotope Tracing Experiments: Steady-State and Dynamic Approaches

The design of a stable isotope tracing experiment is crucial for obtaining meaningful data. Two primary approaches are employed: steady-state and dynamic (or non-stationary) labeling. mdpi.com

Steady-State ¹³C-MFA: This is the more common approach and assumes that the metabolic system is at both a metabolic and isotopic steady state. mdpi.comnih.gov Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means the isotopic enrichment of these metabolites is also constant. nih.govnih.gov To achieve this, cells are typically cultured with a ¹³C-labeled substrate for a duration sufficient for the label to be fully incorporated into the metabolic network of interest. The time required to reach isotopic steady state varies depending on the pathway; for example, glycolysis may reach it in minutes, while the tricarboxylic acid (TCA) cycle can take a couple of hours. nih.gov

Dynamic (Non-Stationary) ¹³C-MFA: This approach is used when the assumption of isotopic steady state is not valid, such as in systems with slow turnover rates or for studying transient metabolic responses. acs.org In dynamic experiments, the labeling patterns of metabolites are measured over time as the ¹³C-label propagates through the network. mdpi.com This method provides information not only on the fluxes but also on the pool sizes of intracellular metabolites.

The choice between steady-state and dynamic approaches depends on the specific research question and the characteristics of the biological system under investigation. springernature.com The selection of the tracer molecule itself is also a critical design element, with different labeled substrates providing better resolution for specific pathways. cortecnet.com

Computational Modeling and Isotopic Network Analysis for Flux Determination

The data generated from ¹³C tracing experiments, specifically the mass isotopomer distributions, are fed into computational models to estimate metabolic fluxes. nih.govplos.org This process involves several key steps:

Metabolic Network Model Construction: A stoichiometric model of the relevant metabolic pathways is created. sci-hub.seoup.com This model defines the biochemical reactions, the metabolites involved, and the atom transitions between them. frontiersin.org

Isotopomer Balance Equations: A system of algebraic equations is formulated that describes the flow of isotopes through the network at isotopic steady state. nih.gov These balances relate the isotopic labeling patterns of metabolites to the unknown metabolic fluxes.

Flux Estimation: The unknown fluxes are determined by finding the set of flux values that best fit the experimentally measured isotopomer distributions. plos.org This is typically achieved through an iterative optimization process that minimizes the difference between the simulated and measured labeling patterns. nih.gov

Various software packages, such as 13CFLUX2 and INCA, have been developed to facilitate these complex calculations and provide a framework for ¹³C-MFA. acs.orgoup.com These tools allow for the construction of metabolic models, simulation of labeling experiments, and statistical evaluation of the estimated fluxes. oup.comoup.com

Analysis of Mass Isotopomer Distributions (MIDs) and Carbon Mass Distributions (CMDs)

The analytical output of a ¹³C tracing experiment is the mass isotopomer distribution (MID) of the metabolites of interest. plos.org An MID represents the relative abundance of all the mass isotopomers of a given metabolite. nih.gov Mass isotopomers are molecules that differ only in the number of heavy isotopes they contain.

For example, if a metabolite has three carbon atoms, its MID will show the fraction of molecules with zero ¹³C atoms (M+0), one ¹³C atom (M+1), two ¹³C atoms (M+2), and three ¹³C atoms (M+3). This distribution is typically measured by mass spectrometry. nih.gov

Software tools like PIRAMID are designed to automate the extraction and quantification of MIDs from raw MS data. researchgate.netoup.comnih.gov These tools can correct for the natural abundance of stable isotopes, which is crucial for accurate flux determination. nih.govoup.com

In some cases, MIDs are converted into Carbon Mass Distributions (CMDs) by correcting for isotopic interferences. scite.aifrontiersin.org The analysis of these distributions, whether MIDs or CMDs, provides the foundational data for calculating metabolic fluxes. mdpi.comoup.com

Tracing Cholesterol Absorption and Intracellular Distribution with Cholesterol-3,4-13C2

Cholesterol-3,4-13C2 is an effective tool for studying the absorption and subsequent fate of dietary cholesterol. moleculardepot.com By using this labeled form of cholesterol, researchers can distinguish it from the body's endogenous cholesterol pools.

In Vitro Cellular Models for Assessing Cholesterol Uptake (e.g., Caco-2 cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal barrier. publicationslist.orgnih.gov These cells differentiate into a monolayer of polarized enterocytes, mimicking the absorptive epithelium of the small intestine.

In a typical experiment, Caco-2 cells are incubated with a medium containing micellar Cholesterol-3,4-13C2. publicationslist.orgresearchgate.net After a specified period, the cells are harvested, and the lipids are extracted. The amount of Cholesterol-3,4-13C2 taken up by the cells can then be quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). publicationslist.orgnih.govebi.ac.uk

A study by Tian et al. (2006) developed a robust LC/APCI-MS/MS method to quantify the uptake of Cholesterol-3,4-13C2 in Caco-2 cells. publicationslist.org This method demonstrated high sensitivity and selectivity, with detection and quantification limits of 2.2 and 7.2 pmol, respectively. nih.govresearchgate.net The use of a deuterated cholesterol internal standard (cholesterol-2,2,3,4,4,6-d6) ensured accurate quantification by accounting for variations in extraction and ionization efficiency. publicationslist.orgebi.ac.uk

Table 1: Research Findings on Cholesterol-3,4-13C2 Uptake in Caco-2 Cells

| Parameter | Finding | Reference |

|---|---|---|

| Methodology | A liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometric (LC/APCI-MS/MS) method was developed for quantification. | publicationslist.orgnih.gov |

| Tracer | Cholesterol-3,4-13C2 was used to differentiate from endogenous cellular cholesterol. | publicationslist.orgresearchgate.net |

| Internal Standard | Cholesterol-2,2,3,4,4,6-d6 was used for accurate quantification. | publicationslist.orgebi.ac.uk |

| Detection Limit | 2.2 pmol | nih.govresearchgate.net |

| Quantification Limit | 7.2 pmol | nih.govresearchgate.net |

This table summarizes key findings from a study that utilized Cholesterol-3,4-13C2 to investigate cholesterol uptake in an in vitro Caco-2 cell model.

Ex Vivo and In Vivo Investigations of Cholesterol Absorption Kinetics

Stable isotope-labeled cholesterol, including ¹³C-labeled variants, has replaced older radioisotope methods for in vivo studies of cholesterol absorption in humans due to safety considerations. nih.govresearchgate.net These tracers are invaluable for determining the kinetics of cholesterol absorption from the gut. bioscientifica.com

One common approach is the dual-isotope method. bioscientifica.comoncohemakey.com This technique involves the simultaneous oral administration of one isotopically labeled form of cholesterol (e.g., ¹³C-cholesterol) and intravenous administration of another distinguishable labeled form (e.g., deuterium-labeled cholesterol). nih.govbioscientifica.com By measuring the ratio of the two tracers in the plasma after a few days, the fractional absorption of the oral cholesterol can be calculated. bioscientifica.com This method has been shown to be precise and repeatable. bioscientifica.com

Another in vivo method involves feeding a labeled tracer and a non-absorbable marker, then measuring their ratio in fecal samples to determine the amount of cholesterol absorbed. ahajournals.orgahajournals.org

Elucidation of Cholesterol Biosynthesis Pathways Utilizing Cholesterol-3,4-13C2

Stable isotope tracers are indispensable tools for deciphering the complex, intersecting networks of metabolic pathways. uky.edumdpi.com Cholesterol-3,4-13C2, in which the carbon atoms at the 3rd and 4th positions are replaced with the heavy isotope ¹³C, serves as a powerful probe in these investigations. moleculardepot.comcaymanchem.com

Differentiation of Canonical Bloch and Kandutsch-Russell Pathways and Hybrid Routes

The biosynthesis of cholesterol from lanosterol (B1674476) in mammals is understood to proceed via two primary, interconnected routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. nih.govresearchgate.netacs.org The fundamental difference between them lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain. nih.govresearchgate.net

Bloch Pathway: This pathway retains the double bond until the final step, proceeding through the intermediate desmosterol, which is then reduced to cholesterol. researchgate.netnih.gov

Kandutsch-Russell (K-R) Pathway: In this route, the side-chain double bond is reduced at an earlier stage, and cholesterol synthesis proceeds through intermediates like lathosterol. researchgate.netnih.gov

While precursors like labeled acetate (B1210297) have historically been used to trace these pathways, Cholesterol-3,4-13C2 is uniquely applied in specific contexts, such as studying the metabolism of organisms that utilize cholesterol as a primary nutrient. nih.govrothamsted.ac.ukacs.org For instance, in studies of Mycobacterium tuberculosis (Mtb), which consumes host cholesterol during infection, providing [3, 4-¹³C₂] cholesterol as the sole carbon source allows researchers to trace its catabolism and subsequent biosynthetic fluxes. rothamsted.ac.uk This approach helps to elucidate which pathways are active for processing cholesterol-derived carbon.

Recent in-vivo studies using other isotopic labels in mice have revealed that the flux distribution between these pathways is highly tissue-specific. nih.gov For example, the testes almost exclusively use the Bloch pathway, whereas other tissues utilize a newly identified hybrid route, termed the modified K-R (MK-R) pathway. nih.gov No tissue was found to use the canonical K-R pathway exclusively, highlighting a complexity that can be unraveled through precise isotope tracing. nih.gov

Mapping Carbon Atom Incorporation from Precursors into the Cholesterol Scaffold

Isotope tracing is the definitive method for tracking the journey of individual atoms from a precursor molecule through a metabolic network into a final product. mdpi.com Seminal studies used ¹⁴C- and ¹³C-labeled acetate to establish the origins of each carbon atom in the cholesterol scaffold, providing the foundation for understanding the acetate-mevalonate pathway. nih.govacs.orgacs.org

When Cholesterol-3,4-13C2 is used as a metabolic substrate, this principle is applied to trace its breakdown. In Mtb, cholesterol catabolism yields key metabolic building blocks, including acetyl-CoA, propionyl-CoA, pyruvate (B1213749), and succinyl-CoA. rothamsted.ac.uk By feeding Mtb cultures with [3, 4-¹³C₂] cholesterol, researchers can monitor the appearance of the ¹³C label in downstream central carbon metabolism intermediates and amino acids. rothamsted.ac.uk This technique allows for the precise mapping of how cholesterol-derived carbon is utilized. For example, the detection of M+2 labeled pyruvate confirmed the direct catabolic route, while the observation of only M+1 labeled phosphoenolpyruvate (B93156) (PEP) provided strong evidence against the activity of a specific enzyme (phosphoenolpyruvate dikinase) and clarified the operative metabolic route. rothamsted.ac.uk

| Catabolite Source | Expected Labeling Pattern | Observed Downstream Labeling | Metabolic Inference |

|---|---|---|---|

| Cholesterol-3,4-13C2 | ¹³C label at C3 and C4 | [¹³C₂] Pyruvate | Confirms the direct catabolic pathway from cholesterol to pyruvate. rothamsted.ac.uk |

| Cholesterol-3,4-13C2 | ¹³C label at C3 and C4 | [¹³C₁] Phosphoenolpyruvate (PEP) | Indicates that pyruvate is converted to PEP via pathways that involve the loss of a carbon atom (e.g., through the TCA cycle), ruling out direct conversion by certain enzymes. rothamsted.ac.uk |

| Cholesterol-3,4-13C2 | ¹³C label at C3 and C4 | Label incorporation into various proteinogenic amino acids | Demonstrates the utilization of cholesterol-derived carbon for the synthesis of new biomass, including essential amino acids. rothamsted.ac.uk |

Investigating Cholesterol Catabolism and Sterol Excretion Dynamics via Isotope Tracing

Cholesterol-3,4-13C2 is a cornerstone tool for performing in-vivo kinetic studies of cholesterol absorption, catabolism, and excretion. nih.govnih.gov A common experimental design involves administering Cholesterol-3,4-13C2 intravenously while giving a different isotopically labeled cholesterol (e.g., D₆-cholesterol) orally. nih.gov By measuring the ratio of the two tracers in the plasma over time, researchers can precisely calculate the fraction of dietary cholesterol that is absorbed. nih.gov

Furthermore, infusing Cholesterol-3,4-13C2 and monitoring its dilution in the plasma pool of free and esterified cholesterol allows for the determination of cholesterol turnover and efflux rates. nih.gov The body's primary route for cholesterol catabolism is its conversion to bile acids in the liver. mdpi.comnih.gov Isotope tracing studies are essential for quantifying the rate of this conversion and the subsequent excretion of bile acids and neutral sterols in feces. mdpi.comjci.org By measuring the specific activity of the ¹³C label in plasma cholesterol and its appearance in fecal sterols and bile acids, a complete picture of whole-body cholesterol balance can be constructed. jci.org These methods have been instrumental in showing how dietary changes, such as substituting unsaturated for saturated fats, can increase the excretion of cholesterol end-products. jci.org

| Experimental Approach | Measured Sample(s) | Derived Parameter | Research Application |

|---|---|---|---|

| IV administration of Cholesterol-3,4-13C2 with oral D-labeled cholesterol | Plasma | Fractional Cholesterol Absorption | Quantifying the impact of diet or drugs on dietary cholesterol uptake. nih.gov |

| Continuous infusion of Cholesterol-3,4-13C2 | Plasma free cholesterol and cholesterol esters | Cholesterol Fractional Catabolic Rate (FCR), Production Rate, Total Efflux Rate | Assessing cholesterol dynamics in disease states like rheumatoid arthritis and the effects of treatment. nih.gov |

| IV administration of labeled cholesterol (isotope balance method) | Plasma, Feces | Fecal Neutral Sterol and Bile Acid Excretion Rate | Determining the mechanisms of hypocholesterolemic agents or dietary interventions. jci.org |

Contributions to Understanding Lipid Homeostasis and Broader Metabolic Networks

The applications of Cholesterol-3,4-13C2 and similar tracers extend beyond the cholesterol pathway itself, providing insights into the broader landscape of lipid homeostasis and the interconnectedness of metabolic networks. mdpi.comnih.gov

Identification of Novel Metabolic Connectivities and Transformations

Untargeted metabolomics combined with isotope tracing offers a discovery-based approach to identify novel metabolites and metabolic pathways. acs.orgnih.gov In this method, a system is supplied with a labeled precursor, and mass spectrometry is used to screen for all downstream metabolites that incorporate the heavy isotope. acs.org This global tracking can reveal unexpected metabolic connections. The investigation of Mtb metabolism using [3, 4-¹³C₂] cholesterol is a prime example, where tracing the ¹³C label clarified the roles of the methyl citrate (B86180) cycle and other pathways in processing cholesterol-derived carbon, refining the known metabolic map of the organism. rothamsted.ac.uk This methodology provides the potential to uncover previously uncharacterized enzymes and pathways that are critical for cellular function in both health and disease. nih.gov

Comparative Analysis of Isotopic Labeling Strategies in Cholesterol Research

Advantages and Disadvantages of ¹³C-Labeling Versus Deuterium-Labeling for Cholesterol Tracing

Both ¹³C and deuterium (B1214612) are the most commonly used heavy isotopes for labeling biomolecules because carbon and hydrogen are ubiquitous in their structures. nih.gov However, each presents a unique set of advantages and disadvantages for tracing cholesterol metabolism.

¹³C-Labeling Advantages:

High Stability: ¹³C labels are exceptionally stable and are not subject to loss or scrambling during ionization and collisional activation in the mass spectrometer. thermofisher.com This stability ensures that the label remains fixed to the carbon backbone of the cholesterol molecule throughout metabolic processing.

Negligible Isotope Effects: The kinetic isotope effect (KIE), where the difference in mass between isotopes can alter the rate of a chemical reaction, is generally negligible for ¹³C. This means that ¹³C-labeled cholesterol behaves almost identically to its unlabeled counterpart, providing a more accurate representation of natural metabolic processes. scispace.com

Co-elution in Chromatography: In liquid chromatography-mass spectrometry (LC-MS), ¹³C-labeled compounds typically co-elute with their unlabeled analogs. thermofisher.com This simplifies analysis and provides an optimal internal standard for correcting variations in instrument performance, such as ion suppression. thermofisher.com

Higher Accuracy in Quantification: Studies have shown that using ¹³C-labeled cholesterol, such as Cholesterol-3,4-¹³C₂, can yield higher accuracy and precision in isotope dilution mass spectrometry methods compared to deuterated versions. nih.gov

¹³C-Labeling Disadvantages:

Cost: The synthesis of ¹³C-labeled compounds can be more expensive than deuterated compounds, which can be a significant factor in studies requiring large quantities of the tracer. nih.govscispace.com

Natural Abundance: The natural abundance of ¹³C is approximately 1.1%, which is higher than deuterium's 0.01%. nih.gov This requires careful correction for the natural isotopic distribution in mass spectrometry data to accurately determine the level of experimental labeling. nih.gov

Deuterium-Labeling Advantages:

Lower Cost: Deuterated tracers are often cheaper and more readily available than their ¹³C counterparts, making them a cost-effective option for many studies. scispace.combioscientifica.com

Lower Natural Abundance: The very low natural abundance of deuterium (approximately 0.01%) means there is less background interference, which can simplify the detection of the labeled tracer. nih.gov

High Sensitivity with Specific Techniques: Deuterium labeling is highly effective for certain applications, such as using deuterated water (D₂O) to measure de novo cholesterol synthesis. ahajournals.orgresearchgate.net

Deuterium-Labeling Disadvantages:

Potential for Isotope Effects: The significant mass difference between hydrogen and deuterium (a factor of 2) can lead to a pronounced kinetic isotope effect. escholarship.org This can alter the rate of metabolic reactions involving the cleavage of a C-H bond, potentially affecting the accuracy of metabolic rate calculations. scispace.comescholarship.org

Chromatographic Shift: Deuterium labeling can cause a retention time shift in chromatography compared to the unlabeled compound, which can complicate analysis. nih.gov

Label Instability: Deuterium labels can be less stable than ¹³C labels. They may be lost during certain metabolic processes, such as fatty acid desaturation, or exchange with protons in solutions, which can decrease the degree of labeling. nih.gov

| Feature | ¹³C-Labeling | Deuterium-Labeling |

|---|---|---|

| Advantages | - High isotopic stability thermofisher.com | - Generally lower cost scispace.combioscientifica.com |

| Disadvantages | - Higher cost nih.gov | - Significant kinetic isotope effects possible escholarship.org |

Strategic Selection of Specific Cholesterol Isotopologues for Diverse Research Questions

The specific placement of isotopic labels within the cholesterol molecule is a critical aspect of experimental design. Different isotopologues—molecules that differ only in their isotopic composition—are chosen to probe distinct aspects of cholesterol's metabolic journey, such as absorption, synthesis, and catabolism.

Distinguishing Absorption vs. Synthesis: A classic and powerful technique to simultaneously measure cholesterol absorption and synthesis is the dual-isotope method. bioscientifica.commdpi.com In this approach, two different cholesterol isotopologues are administered simultaneously: one orally and one intravenously. For example, a deuterated tracer like Cholesterol-2,2,3,4,4,6-d₆ might be given orally in a meal, while a ¹³C-labeled tracer such as Cholesterol-23,24,25,26,27-¹³C₅ is injected intravenously. bioscientifica.com By measuring the ratio of the two tracers in the plasma after a few days, researchers can calculate the fraction of the oral dose that was absorbed. bioscientifica.com The intravenous tracer accounts for the distribution and turnover of cholesterol that is already within the systemic circulation.

Tracing the Cholesterol Backbone vs. Side-Chain: The location of the label determines which part of the molecule's metabolism is tracked.

Side-Chain-Labeled Cholesterol (e.g., Cholesterol-23,24,25,26,27-¹³C₅): Labels placed on the terminal end of the cholesterol side-chain are used to investigate the conversion of cholesterol into bile acids. isotope.com During this metabolic process, the labeled portion of the side-chain is cleaved off. By tracking the appearance of the ¹³C label in bile acids, researchers can quantify the rate of this specific catabolic pathway.

Measuring De Novo Synthesis with Precursors: Instead of administering labeled cholesterol, researchers can provide labeled precursors that the body uses to build new cholesterol.

The strategic choice of an isotopologue is therefore a trade-off based on the specific biological question, the analytical capabilities available, and the metabolic stability of the label within the pathway of interest.

| Isotopologue | Primary Research Application | Rationale for Selection |

|---|---|---|

| Cholesterol-3,4-¹³C₂ | Quantification and tracing of the cholesterol steroid nucleus. Used as an internal standard for high-precision mass spectrometry. nih.gov | Label is on the stable steroid ring. ¹³C provides high accuracy. nih.gov |

| Cholesterol-2,2,3,4,4,6-d₆ | Used as an oral tracer for absorption studies and as a stable internal standard in mass spectrometry. bioscientifica.comisotope.comscbt.com | Deuterium labels on the A-ring are metabolically stable for tracing absorption. ebi.ac.uk |

| Cholesterol-23,24,25,26,27-¹³C₅ | Used as an intravenous tracer in dual-isotope studies and to trace the metabolism of the cholesterol side-chain into bile acids. bioscientifica.comisotope.com | Label is on the terminal side-chain, which is cleaved during bile acid synthesis, allowing this specific pathway to be traced. |

| Deuterated Water (D₂O) | Measurement of whole-body de novo cholesterol synthesis rates. ahajournals.orgresearchgate.net | Provides a systemic label for all newly synthesized cholesterol molecules, integrating synthesis across all tissues. ahajournals.org |

Future Directions and Emerging Research Applications of Cholesterol 3,4 13c2

Integration of Cholesterol-3,4-13C2 Tracing with Multi-Omics Data for Systems-Level Understanding

The next frontier in metabolic research lies in the integration of data from stable isotope tracing with other high-throughput "omics" technologies, such as transcriptomics, proteomics, and untargeted metabolomics. This multi-omics approach allows for a comprehensive view of how changes in cholesterol flux, as traced by Cholesterol-3,4-13C2, correlate with changes in gene expression, protein abundance, and the broader metabolic landscape. nih.gove-enm.org

By combining these data streams, researchers can build more complete and predictive models of cholesterol homeostasis. For instance, a study might use Cholesterol-3,4-13C2 to quantify the flux of cholesterol into various metabolic pools under different conditions (e.g., in healthy versus cancerous cells). nih.gov Simultaneously, RNA-sequencing (transcriptomics) could reveal changes in the expression of genes encoding enzymes and transporters involved in cholesterol synthesis and transport, while quantitative proteomics could measure the actual levels of these proteins. metwarebio.com Untargeted metabolomics would provide a snapshot of all other metabolites, revealing the downstream consequences of altered cholesterol flux.

This integrated systems biology approach is crucial for several reasons:

Revealing Regulatory Mechanisms: It can uncover the transcriptional and post-translational mechanisms that regulate cholesterol flux in response to various stimuli. metwarebio.com

Identifying Novel Biomarkers: Correlating cholesterol flux rates with changes in other molecular profiles can help identify novel biomarkers for diseases characterized by dysregulated cholesterol metabolism. nih.gov

Understanding Disease Pathophysiology: It provides a more holistic picture of how perturbations in cholesterol metabolism, a central hub, impact other interconnected cellular pathways in diseases like cancer, metabolic syndrome, and neurodegenerative disorders. metwarebio.commdpi.com

The metabolic network models derived from these integrated datasets serve as powerful scaffolds for interpreting complex biological information and generating new, testable hypotheses. nih.gov

Advancements in Computational Modeling and Software Tools for Cholesterol Metabolic Flux Analysis

The increasing complexity of data generated from Cholesterol-3,4-13C2 tracing experiments necessitates the development and application of advanced computational tools. Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov The data on the incorporation of ¹³C from Cholesterol-3,4-13C2 into downstream metabolites serves as a critical input for these models.

Several software platforms have been developed to facilitate ¹³C-MFA, each with specific features and applications:

13CFLUX2: A high-performance software suite for steady-state ¹³C-MFA that allows for detailed quantification of intracellular fluxes, experimental design, and statistical analysis. 13cflux.net

INCA (Isotopomer Network Compartmental Analysis): A widely used tool in the academic community that supports both steady-state and non-stationary MFA. d-nb.info

METRAN: A software based on the Elementary Metabolite Units (EMU) framework, which simplifies the computational complexity of MFA. mit.edu

p13CMFA (Parsimonious 13C MFA): An approach that refines the results of ¹³C-MFA by identifying the most efficient metabolic routes that are consistent with the experimental data, and can integrate transcriptomics data. nih.govplos.org

These tools are becoming more user-friendly, making sophisticated flux analysis more accessible to researchers who may not have extensive computational expertise. researchgate.net Furthermore, researchers are developing comprehensive, whole-body mathematical models of cholesterol metabolism. nih.govnih.gov These models, which are often constructed using systems of ordinary differential equations, aim to simulate the dynamics of cholesterol absorption, synthesis, and transport between different organs and tissues. nih.gov By incorporating flux data derived from Cholesterol-3,4-13C2 tracing, the accuracy and predictive power of these computational models can be significantly enhanced, providing deeper insights into the age-associated dysregulation of cholesterol metabolism and the pathophysiology of diseases like atherosclerosis. nih.govnih.gov

Table 1: Software Tools for ¹³C Metabolic Flux Analysis

| Software | Key Feature/Approach | Primary Application |

| 13CFLUX2 | High-performance simulation; supports complex network models. 13cflux.net | Steady-state ¹³C-MFA, experimental design. 13cflux.net |

| INCA | Supports both steady-state and isotopically non-stationary MFA. d-nb.info | Quantifying fluxes in various biological systems. d-nb.info |

| METRAN | Based on the Elementary Metabolite Units (EMU) framework. mit.edu | Simplifies and accelerates ¹³C-MFA calculations. mit.edu |

| p13CMFA | Applies a flux minimization principle to refine solutions; can integrate gene expression data. nih.govplos.org | Enhancing the resolution of flux maps, multi-omics integration. nih.gov |

Development of Novel Isotopic Tracers and Analytical Platforms for Comprehensive Sterol Metabolism Research

Cholesterol-3,4-13C2 is part of a growing arsenal (B13267) of stable isotope tracers used to investigate lipid metabolism. bioscientifica.com Research is continuously advancing in the development of novel tracers and the analytical platforms used to detect them, enabling more detailed and comprehensive studies of sterol metabolism.

Novel Isotopic Tracers: Beyond specifically labeled cholesterol, researchers utilize a variety of tracers to probe different aspects of cholesterol and sterol pathways.

Deuterium (B1214612) Oxide (D₂O): Also known as heavy water, D₂O is used to measure the synthesis rates of various molecules, including cholesterol and its precursors, by tracking the incorporation of deuterium. elifesciences.org

Multiply-Labeled Tracers: Cholesterol molecules labeled with multiple ¹³C atoms (e.g., [23,24,25,26,27-¹³C₅]cholesterol) or deuterium atoms (e.g., cholesterol-d7) are used for long-term turnover studies, providing high sensitivity and minimizing interference from naturally occurring isotopes. researchgate.net

Labeled Precursors: Simple labeled precursors like ¹³C-glucose or ¹³C-acetate are used to trace the de novo synthesis of cholesterol, tracking carbon flow through the entire biosynthetic pathway. nih.govmetwarebio.com

Advancements in Analytical Platforms: The ability to accurately detect and quantify these tracers relies on sophisticated analytical instrumentation, primarily mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a cornerstone technique for sterol analysis, offering high sensitivity and specificity for quantifying cholesterol and its various metabolites from complex biological samples. elifesciences.orgresearchgate.net

Advanced Ionization Techniques: The development of ionization sources like Atmospheric Pressure Chemical Ionization (APCI) has proven superior for sterol analysis compared to traditional Electrospray Ionization (ESI), providing more consistent and intense signals. acs.orgusask.ca Other emerging techniques include Direct Analysis in Real Time (DART) and Matrix-Assisted Laser Desorption/Ionization (MALDI). acs.orgusask.ca

High-Resolution Mass Spectrometry (HRMS): Platforms like Orbitrap-HRMS allow for the precise determination of mass, which is critical for distinguishing between different isotopologues and analyzing complex labeling patterns from tracers like D₂O. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While often requiring a derivatization step, GC-MS remains a powerful tool, especially for resolving isomeric sterols and providing detailed structural information through electron ionization mass spectra. nih.gov

These parallel advancements in tracer development and analytical technology are continually expanding the scope and depth of questions that can be addressed in sterol metabolism research, with Cholesterol-3,4-13C2 remaining a key tool for tracing the fate of this vital molecule.

Q & A

Q. How is Cholesterol-3,4-¹³C₂ synthesized and characterized for isotopic purity in metabolic studies?

Cholesterol-3,4-¹³C₂ is synthesized via selective ¹³C-labeling at the C3 and C4 positions, typically using isotopically enriched precursors. Characterization involves:

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks at m/z 388.68 (vs. 386.65 for unlabeled cholesterol) and isotopic enrichment ≥99 atom% ¹³C .

- Nuclear magnetic resonance (NMR) : ¹³C-NMR detects shifts at labeled carbons (C3 and C4) to validate positional labeling .

- Melting point analysis : A sharp melting point range (147–149°C) ensures chemical purity .

Methodological Tip : Use triplicate measurements and cross-validate with unlabeled cholesterol controls to rule out contamination .

Q. What analytical techniques are optimal for quantifying Cholesterol-3,4-¹³C₂ in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to:

- Selectivity : Separation of labeled and unlabeled cholesterol via retention time and fragmentation patterns (e.g., m/z 388.68 → 369.6 for ¹³C₂-cholesterol vs. 386.65 → 368.6 for unlabeled) .

- Sensitivity : Limits of detection (LOD) <10 nM achievable with optimized ionization (e.g., APCI or ESI) .

Experimental Design Note : Include internal standards (e.g., deuterated cholesterol) to correct for matrix effects .

Q. How is Cholesterol-3,4-¹³C₂ used to study cholesterol biosynthesis and turnover in vivo?

As a stable isotope tracer, it enables:

- Metabolic flux analysis (MFA) : Tracking ¹³C incorporation into downstream metabolites (e.g., bile acids, steroid hormones) via LC-MS or isotope ratio mass spectrometry .

- Turnover kinetics : Administering ¹³C₂-cholesterol intravenously and measuring its dilution in plasma over time to calculate pool sizes .

Critical Consideration : Ensure isotopic steady-state conditions (e.g., 48–72 hr post-administration in rodent models) to avoid kinetic artifacts .

Advanced Research Questions

Q. What experimental controls are essential when using Cholesterol-3,4-¹³C₂ to avoid isotopic interference in tracer studies?

- Background correction : Measure natural ¹³C abundance (1.1%) in unlabeled samples to subtract baseline signals .

- Purity validation : Pre-screen all reagents (e.g., solvents, enzymes) for ¹³C contamination using blank MS runs .

- Biological controls : Use knockouts (e.g., Cyp7a1⁻/⁻ mice) to confirm tracer-specific metabolism in bile acid pathways .

Statistical Note : Apply ANOVA with post-hoc tests to distinguish between biological variability and technical noise .

Q. How should researchers resolve contradictory data in studies using Cholesterol-3,4-¹³C₂ (e.g., conflicting flux rates)?

- Meta-analysis framework : Follow PRISMA guidelines to aggregate datasets, assess heterogeneity (I² statistic), and adjust for confounding variables (e.g., diet, genetic background) .

- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., isotopic dilution models) .

- Replication : Independently validate findings in ≥2 model systems (e.g., cell culture, animal models) .

Example : Discrepancies in hepatic cholesterol uptake rates may arise from differences in lipoprotein profiles; stratify data by LDL/HDL ratios .

Q. What statistical methods are recommended for analyzing time-resolved ¹³C₂-cholesterol tracer data?

- Compartmental modeling : Use software like SAAM II or COPASI to fit tracer kinetics to multi-pool models .

- Bayesian inference : Estimate posterior distributions for rate constants (e.g., synthesis vs. excretion) when data are sparse .

- Principal component analysis (PCA) : Reduce dimensionality in metabolomics datasets to identify tracer-derived metabolite clusters .

Reporting Standard : Adopt the "Experimental Design and Analysis" checklist from preclinical guidelines to ensure reproducibility .

Methodological Best Practices

- Ethical compliance : For human studies, declare clinical trial registration numbers and adhere to NIH reporting standards .

- Data transparency : Archive raw MS/NMR spectra and modeling code in repositories like Zenodo or Figshare .

- Interdisciplinary collaboration : Partner with mass spectrometry core facilities to optimize tracer detection protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.